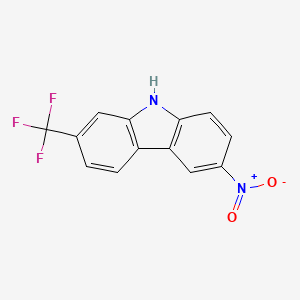
6-(trifluoromethyl)-9H-carbazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluormethyl)-9H-Carbazol-2-ylamin ist eine organische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Carbazol-Kern gebunden ist. Carbazolderivate sind bekannt für ihre vielfältigen Anwendungen in der organischen Elektronik, Pharmazie und Materialwissenschaft. Die Trifluormethylgruppe erhöht die chemische Stabilität und biologische Aktivität der Verbindung, was sie zu einem wertvollen Molekül in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, bei der Borreagenzien verwendet werden, um unter milden Bedingungen Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Die Reaktionsbedingungen umfassen häufig einen Palladiumkatalysator, eine Base und ein geeignetes Lösungsmittel.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann groß angelegte Suzuki-Miyaura-Kupplungsreaktionen umfassen, die auf hohe Ausbeute und Reinheit optimiert sind. Das Verfahren würde eine strenge Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reagenzkonzentrationen umfassen, um eine gleichbleibende Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(Trifluormethyl)-9H-Carbazol-2-ylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können die an den Carbazol-Kern gebundenen funktionellen Gruppen verändern.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene oder Nucleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbazol-2,3-dion führen, während die Reduktion 6-(Trifluormethyl)-9H-Carbazol-2-ylmethanol ergeben könnte.
Wissenschaftliche Forschungsanwendungen
6-(Trifluormethyl)-9H-Carbazol-2-ylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Als Kandidat für die Arzneimittelentwicklung untersucht, da es eine erhöhte Stabilität und Aktivität aufweist.
Wirkmechanismus
Der Wirkmechanismus von 6-(Trifluormethyl)-9H-Carbazol-2-ylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Fähigkeit der Verbindung verbessern, an Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann verschiedene biologische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt .
Wirkmechanismus
The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-2-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluoxetin: Ein bekanntes Antidepressivum mit einer Trifluormethylgruppe.
Celecoxib: Ein entzündungshemmendes Medikament, das ebenfalls eine Trifluormethylgruppe enthält.
Sorafenib: Ein Krebsmedikament mit einer Trifluormethylgruppe.
Einzigartigkeit
6-(Trifluormethyl)-9H-Carbazol-2-ylamin ist aufgrund seiner spezifischen Kombination aus einem Carbazol-Kern und einer Trifluormethylgruppe einzigartig. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Anwendungen wertvoll machen .
Eigenschaften
CAS-Nummer |
872604-18-7 |
|---|---|
Molekularformel |
C13H9F3N2 |
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-9H-carbazol-2-amine |
InChI |
InChI=1S/C13H9F3N2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(17)6-12(9)18-11/h1-6,18H,17H2 |
InChI-Schlüssel |
RKEKTFORSRYFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)

![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)
